An In-depth Technical Guide to (2-Iodophenyl)methanamine (CAS 39959-51-8)
An In-depth Technical Guide to (2-Iodophenyl)methanamine (CAS 39959-51-8)
This technical guide provides a comprehensive overview of (2-Iodophenyl)methanamine, a crucial building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, safety and handling protocols, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Structural Data
(2-Iodophenyl)methanamine, also known as 2-iodobenzylamine, is a substituted aromatic amine. Its structure features a reactive carbon-iodine bond ortho to an aminomethyl group, making it a versatile precursor for a variety of coupling and cyclization reactions.
| Property | Value | Reference |
| CAS Number | 39959-51-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈IN | [1][2][5] |
| Molecular Weight | 233.05 g/mol | [1][4][5][6][7] |
| IUPAC Name | (2-iodophenyl)methanamine | [4][7] |
| Synonyms | 2-Iodobenzylamine, o-iodobenzylamine | [4][6] |
| Appearance | Light yellow to brown liquid | [6] |
| Melting Point | 63-65 °C | [6] |
| Boiling Point | 270.0±15.0 °C (Predicted) | [6] |
| Density | 1.772±0.06 g/cm³ (Predicted) | [6] |
| Topological Polar Surface Area | 26.02 Ų | [1][7] |
| XLogP3 | 1.7 | [4] |
| InChI Key | RHQNNLRITZIWGM-UHFFFAOYSA-N | [1][4] |
| SMILES | NCC1=CC=CC=C1I | [1][2][5] |
Safety and Handling
(2-Iodophenyl)methanamine is classified as a corrosive substance that requires careful handling in a laboratory setting.[4] Adherence to established safety protocols is essential to minimize risk.
| Hazard Information | Details | Reference |
| GHS Pictogram | [1][2] | |
| Signal Word | Danger | [1][4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][4] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501 | [1][4] |
| Storage | Keep in a dark place under an inert atmosphere, 2-8°C | [2] |
Always consult the full Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1]
Synthesis and Experimental Protocols
The primary route to (2-Iodophenyl)methanamine involves the reduction of the corresponding nitrile, 2-iodobenzonitrile. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Below is a representative protocol using a metal hydride.
Experimental Protocol: Reduction of 2-Iodobenzonitrile
This protocol is adapted from established methods for the reduction of substituted benzonitriles to benzylamines.
Materials:
-
2-Iodobenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) / Indium(III) chloride (InCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the reducing agent (e.g., LiAlH₄, 1.5 eq) and suspend it in anhydrous THF. Cool the mixture to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 2-iodobenzonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of the reducing agent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1M NaOH solution.
-
Work-up and Extraction: Filter the resulting mixture through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2-Iodophenyl)methanamine.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation or by column chromatography on silica gel.
Spectroscopic Characterization
Structural confirmation and purity assessment of (2-Iodophenyl)methanamine are typically performed using standard spectroscopic techniques.
General Protocol: Sample Preparation
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample can be analyzed between two KBr plates using an FT-IR spectrometer.
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as GC-MS or ESI-MS to confirm the molecular weight.
Expected Spectroscopic Data
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons (in the range of ~7.0-7.8 ppm), a singlet for the benzylic CH₂ protons (~3.8-4.0 ppm), and a broad singlet for the NH₂ protons (~1.5-2.5 ppm), which may exchange with D₂O.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~95-100 ppm) due to the heavy atom effect. A signal for the benzylic carbon (CH₂) will also be present (~45-50 ppm).
-
IR Spectroscopy: Key absorption bands would include N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 233. A characteristic isotopic pattern may be observed due to the presence of iodine.
Applications in Drug Development
The primary utility of (2-Iodophenyl)methanamine in drug discovery stems from the versatile reactivity of its carbon-iodine bond. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular scaffolds of modern therapeutics.
Role as a Synthetic Intermediate
(2-Iodophenyl)methanamine is a valuable precursor for synthesizing a wide range of heterocyclic compounds and biaryl structures. The ortho-disposed amine and iodo-substituents allow for tandem or sequential reactions to build complex ring systems. Its use is particularly prevalent in the synthesis of kinase inhibitors, where the strategic introduction of specific aryl or heteroaryl groups is essential for achieving high potency and selectivity.
Target: Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Kinase inhibitors have emerged as a major class of targeted therapies. The synthesis of these inhibitors often relies on building blocks like (2-Iodophenyl)methanamine to construct molecules that can bind selectively to the ATP-binding pocket of a target kinase. For example, precursors containing the iodophenyl moiety are used to build inhibitors targeting key nodes in oncogenic signaling cascades like the RAF/MEK/ERK (MAPK) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. minio.scielo.br [minio.scielo.br]
- 3. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]
- 4. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (2-Iodophenyl)methanamine | C7H8IN | CID 3016348 - PubChem [pubchem.ncbi.nlm.nih.gov]





